N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique structure combining bifuran and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves the coupling of bifuran derivatives with benzofuran sulfonamide. One common method includes the use of microwave-assisted reactions, which have been shown to be effective in synthesizing furan-based compounds under mild conditions . The reaction generally involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-assisted synthesis or other efficient coupling techniques. The use of renewable resources, such as biomass-derived furfural, can be an eco-friendly approach to producing the bifuran components .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The bifuran and benzofuran moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonamide group may also play a role in binding to proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Poly(butylene furanoate): A bioplastic with similar furan-based structure.
2,4-Diaryl-2,5-dihydro-2,2’-bifurans: Compounds with similar bifuran structures used in various chemical applications.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of bifuran and benzofuran moieties, which confer distinct chemical and biological properties. Its sulfonamide group further enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-24(20,14-4-6-15-12(10-14)7-9-22-15)18-11-13-3-5-17(23-13)16-2-1-8-21-16/h1-6,8,10,18H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECYXRYGVMPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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